Uralenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-9(2)3-4-10-5-11(6-14(23)17(10)24)20-19(26)18(25)16-13(22)7-12(21)8-15(16)27-20/h3,5-8,21-24,26H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMWVGHYSNATOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160946 | |
| Record name | Uralenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uralenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
139163-15-8 | |
| Record name | Uralenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139163-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uralenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uralenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uralenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 - 172.5 °C | |
| Record name | Uralenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Uralenol: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the quantitative distribution and optimized experimental protocols solely for Uralenol is limited. This guide provides a comprehensive overview based on available data for this compound, its chemical class (3'-prenylated flavones), and general methodologies for flavonoid analysis. Information on the flavonoid composition of Glycyrrhiza uralensis is included due to the nominal association, although the presence and concentration of this compound in this species are not definitively quantified in the reviewed literature.
Introduction to this compound
This compound is a flavonoid, specifically classified as a 3'-prenylated flavone.[1] Its chemical structure is 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxychromen-4-one.[2] Prenylated flavonoids are a subclass of flavonoids characterized by the attachment of a lipophilic prenyl side-chain, which can enhance their biological activity by increasing their affinity for cell membranes and target proteins. While flavonoids are widespread in the plant kingdom, prenylated flavonoids have a more limited distribution.[3]
Natural Sources and Distribution
Direct quantitative data for this compound in various plant species is not widely available. However, existing literature indicates its presence in the following sources:
-
Broussonetia papyrifera (Paper Mulberry): this compound has been reported to be found in this plant species.[2]
-
Herbs and Spices: this compound has been detected, though not quantified, in various herbs and spices.[1]
Given the limited specific data, this guide extends its scope to the distribution of the broader class of prenylated flavonoids and the flavonoid profile of Glycyrrhiza uralensis (Chinese licorice).
Distribution of Prenylated Flavonoids
Prenylated flavonoids are most commonly found in a select number of plant families. The distribution of these compounds is not as ubiquitous as their non-prenylated counterparts.
Table 1: Plant Families Known to Contain Prenylated Flavonoids
| Plant Family | Examples of Genera/Species | Reference |
| Leguminosae | Glycyrrhiza, Neoharmsia | [3][4] |
| Moraceae | Artocarpus, Morus | [3] |
| Cannabaceae | Humulus | |
| Guttiferae | Not specified | [3] |
| Rutaceae | Not specified | [3] |
| Umbelliferae | Not specified | [3] |
Flavonoid Profile of Glycyrrhiza uralensis
Glycyrrhiza uralensis is a well-studied medicinal plant known to be rich in flavonoids. While the presence of this compound is not explicitly confirmed and quantified in the reviewed literature, the plant is a significant source of other flavonoids. The total flavonoid content in the roots and rhizomes is a key indicator of its medicinal quality.
Table 2: Major Flavonoids Identified in Glycyrrhiza uralensis
| Flavonoid | Chemical Class | Plant Part | Reference |
| Liquiritin apioside | Flavanone | Root | [5][6] |
| Liquiritin | Flavanone | Root | [5][6] |
| Isoliquiritin apioside | Chalcone | Root | [5] |
| Liquiritigenin | Flavanone | Root | [5][6][7] |
| Isoliquiritigenin | Chalcone | Root | [5][6][7] |
| Licochalcone A | Chalcone | Root | [6] |
| Glabridin | Isoflavane | Root | [6] |
Experimental Protocols
Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not available. However, general methodologies for flavonoids are well-established and can be adapted for this compound.
General Workflow for Flavonoid Analysis
The following diagram illustrates a typical workflow for the analysis of flavonoids from plant material.
Caption: General experimental workflow for flavonoid analysis.
Detailed Methodologies
This protocol is a generalized method and should be optimized for the specific plant matrix.
-
Sample Preparation: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) or by freeze-drying to a constant weight. Grind the dried material into a fine powder (e.g., 0.5-1 mm particle size).[8][9]
-
Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for a defined period (e.g., 24-72 hours) with periodic agitation.[9][10]
-
Sonication: Suspend the powdered plant material in the solvent and place it in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes).
-
Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with an appropriate solvent.[9]
-
-
Filtration and Concentration: Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[9][10]
The isolation of a specific flavonoid like this compound from a complex crude extract typically involves chromatographic techniques.
-
Column Chromatography:
-
Pack a glass column with a stationary phase such as silica gel or Sephadex LH-20.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions containing the target compound using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water).
-
Collect the peak corresponding to this compound.
-
-
Quantitative Analysis using HPLC:
-
Develop an analytical HPLC method using a C18 column and a suitable mobile phase.
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Inject the plant extract and quantify the amount of this compound by comparing its peak area to the calibration curve.[9]
-
-
Structural Elucidation:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated compound using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the complete chemical structure using 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR techniques.[4][11]
-
Biosynthesis of Flavonoids
This compound, as a flavonoid, is synthesized in plants through the phenylpropanoid pathway. This pathway converts phenylalanine into 4-coumaroyl-CoA, which is a precursor for all flavonoids.[7]
Caption: Simplified flavonoid biosynthesis pathway.
The final step in the biosynthesis of this compound would involve the attachment of a prenyl group to the flavonoid backbone, a reaction catalyzed by a prenyltransferase enzyme.
Conclusion
While this compound has been identified in certain plant species, a comprehensive understanding of its natural distribution and concentration remains an area for further research. The methodologies outlined in this guide for the extraction, isolation, and quantification of flavonoids provide a solid foundation for researchers to investigate this compound in various plant sources. Future studies focusing on the quantitative analysis of this compound in plants like Broussonetia papyrifera and a systematic screening of species from families known to produce prenylated flavonoids, such as Leguminosae and Moraceae, are warranted to expand our knowledge of this potentially bioactive compound.
References
- 1. Showing Compound this compound (FDB019371) - FooDB [foodb.ca]
- 2. This compound | C20H18O7 | CID 5315126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Total Flavonoids of Glycyrrhiza uralensis Alleviates Irinotecan-Induced Colitis via Modification of Gut Microbiota and Fecal Metabolism [frontiersin.org]
- 7. Glycyrrhiza uralensis flavonoids present in anti-asthma formula, ASHMI™, inhibit memory Th2 responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
Safety Operating Guide
Safe Disposal of Uralenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Uralenol, a natural PTP1B inhibitor.
This compound, while valuable in research, presents hazards that necessitate careful disposal to protect both personnel and the environment. This guide outlines the necessary procedures to manage this compound waste in accordance with safety regulations.
Key Hazards and Regulatory Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As such, its disposal is regulated under federal and local environmental protection laws. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the disposal of chemical waste[2][3]. It is crucial to manage this compound as a hazardous waste and not dispose of it through standard laboratory drains or as regular trash[2][4].
| Hazard Classification | Description | GHS Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410: Very toxic to aquatic life with long lasting effects.[1] |
This compound Disposal Protocol
Follow these step-by-step instructions for the safe disposal of this compound and this compound-contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields[1]
-
Chemical-resistant gloves[1]
-
Impervious clothing, such as a lab coat[1]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container[5].
-
Do not mix with other types of waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps (needles, razor blades, etc.) contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 3: Labeling Hazardous Waste
Properly label all waste containers with the following information[2]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
For mixtures, list all chemical components and their approximate percentages.
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible person.
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
Step 4: Storage of Hazardous Waste
Store this compound waste in a designated and secure satellite accumulation area while awaiting pickup.
-
Ensure containers are tightly sealed to prevent leaks or spills[5].
-
Store in a cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
Step 5: Arranging for Disposal
Contact your institution's EHS or Hazardous Waste Program to schedule a pickup for the this compound waste[2].
-
Have a completed Hazardous Waste Information Form ready, as required by your institution[2].
-
Do not attempt to transport hazardous waste off-site yourself. Only licensed hazardous waste transporters are permitted to do so[6].
Step 6: Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation[1].
-
Wearing appropriate PPE, contain the spill using an absorbent material like diatomite or universal binders[1].
-
Collect the spilled material and absorbent into a designated hazardous waste container[1].
-
Decontaminate the area by scrubbing with alcohol[1].
-
Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for this compound disposal.
Caption: this compound Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound|139163-15-8|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling Uralenol
Essential Safety and Handling Guide for Uralenol
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C20H18O7 | PubChem[1] |
| Molecular Weight | 370.35 g/mol | DC Chemicals[2], PubChem[1] |
| Appearance | Solid | DC Chemicals[2], PubChem[1] |
| Melting Point | 170.5 - 172.5 °C | PubChem[1] |
| Boiling Point | No data available | DC Chemicals[2] |
| Solubility | No data available | |
| CAS Number | 139163-15-8 | DC Chemicals[2], PubChem[1] |
Hazard Identification and GHS Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Pictograms:
Signal Word: Warning
Precautionary Statements: [2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Operational and Safety Protocols
The following are procedural guidelines for the safe handling and use of this compound in a laboratory environment.
Personal Protective Equipment (PPE) Selection Workflow
A systematic approach to selecting the appropriate PPE is critical for minimizing exposure to this compound. The following diagram outlines this process.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE) for handling this compound.
Recommended Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[2] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or impervious clothing.[2] | Protects skin from accidental spills. |
| Respiratory Protection | Use a suitable respirator when dust or aerosols may be generated.[2] | Prevents inhalation of harmful particles. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Analytical balance
-
Weighing paper/boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure a chemical fume hood is operational.
-
Weighing: Tare the analytical balance with a clean weighing paper or boat. Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid generating dust.
-
Transfer: Gently transfer the weighed this compound powder into a volumetric flask of the appropriate size.
-
Dissolution: Add a small amount of the chosen solvent to the volumetric flask. Swirl gently or use a vortex mixer or sonicator to dissolve the powder completely.
-
Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a properly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials. Store at -20°C for powder or -80°C in solvent.[2]
-
Cleanup: Dispose of all contaminated materials (weighing paper, pipette tips, etc.) in the designated chemical waste container. Clean the work area thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process and steps for the safe disposal of this compound waste.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
Disposal Procedure
-
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weighing paper, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled, and sealed hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container.
-
-
Container Management:
-
All waste containers must be in good condition, compatible with the waste, and kept securely closed except when adding waste.
-
Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Final Disposal:
-
Dispose of all this compound waste through an approved and licensed waste disposal company.[2]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Maintain a record of all disposed chemical waste as required by your institution's environmental health and safety department.
-
By adhering to these guidelines, you can ensure a safe laboratory environment and minimize the risks associated with handling this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before working with any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
